VHL Binding Affinity Retention
VH032-OH maintains the high VHL binding affinity of its parent compound VH032. While direct Kd data for VH032-OH is not reported, VH032 binds the VCB complex with a Kd of 185 nM . This affinity is within the nanomolar range typical of VHL ligands used in PROTACs and is sufficient for efficient E3 ligase recruitment. The addition of the phenolic hydroxyl group does not ablate binding, as it is situated on the solvent-exposed benzylic ring, an established exit vector region tolerant of modification [1].
| Evidence Dimension | VHL binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be comparable to VH032 (Kd ≈ 185 nM) based on structural similarity and retained activity in PROTAC constructs . |
| Comparator Or Baseline | VH032: Kd = 185 nM for VHL/HIF-1α interaction inhibition . |
| Quantified Difference | Inferred to be minimal; the phenolic modification is at a solvent-exposed exit vector, which typically does not significantly alter VHL binding [1]. |
| Conditions | Fluorescence polarization assay using HIF-1α peptide and VBC complex . |
Why This Matters
Confirms that functionalization does not compromise the core VHL-binding pharmacophore, ensuring effective E3 ligase recruitment in PROTAC applications.
- [1] Krieger J, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18(8):e202200615. View Source
